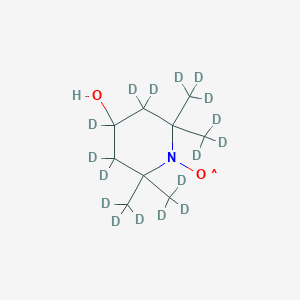

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is a stable aminoxyl radical, commonly known as a nitroxide. It is a derivative of 2,2,6,6-tetramethylpiperidine and is characterized by its low molecular weight and high stability. This compound is widely used in various fields due to its unique chemical properties, including its ability to act as a superoxide dismutase mimic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) under alkaline conditions . The reaction is carried out at room temperature and yields the desired nitroxide compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of triacetone amine, which is synthesized via the condensation of acetone and ammonia. This intermediate is then oxidized to produce the final nitroxide compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced back to its hydroxylamine form.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite (NaOCl) and sodium bromide (NaBr) under alkaline conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Various alkylating agents can be used to replace the hydroxyl group.

Major Products Formed

The major products formed from these reactions include various nitroxide derivatives, hydroxylamine derivatives, and substituted piperidine compounds .

Applications De Recherche Scientifique

Organic Chemistry Applications

Catalyst and Oxidant:

4-Hydroxy-TEMPO is frequently employed as a catalyst in aerobic oxidation reactions. It facilitates the oxidation of alcohols to carbonyl compounds under mild conditions. For instance, a typical procedure involves adsorbing 4-hydroxy-TEMPO onto silica gel and using it in conjunction with sodium chloride to enhance reaction efficiency. This method has been successfully applied to convert various alcohols into their corresponding aldehydes or ketones with high yields .

Example Reaction:

- Reaction Type: Aerobic oxidation of alcohols

- Procedure:

Biochemical Applications

Spin Labeling:

In biochemistry, 4-hydroxy-TEMPO serves as a spin label reagent for studying protein structures and dynamics. By introducing this compound into proteins or membranes, researchers can utilize electron paramagnetic resonance (EPR) spectroscopy to investigate molecular interactions and conformational changes.

Case Study:

A study utilized 4-hydroxy-TEMPO to analyze the conformational dynamics of membrane proteins. The results indicated that the presence of this spin label significantly affected the mobility and orientation of the proteins within lipid bilayers, providing insights into their functional mechanisms .

Material Science Applications

Stabilizers in Polymers:

4-Hydroxy-TEMPO is also used as an antioxidant in polymer chemistry. Its ability to scavenge free radicals helps in stabilizing polymers against oxidative degradation during processing and storage.

Application Example:

In experiments involving polyolefin films, the incorporation of 4-hydroxy-TEMPO demonstrated improved thermal stability and resistance to oxidative stress compared to control samples without the additive .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. It promotes the expression of miR-212-5p, which in turn inhibits the SIRT6-HIF-1α signaling pathway, reducing oxidative stress and inflammation . Additionally, its hydroxyl and imino groups can form bi-directional hydrogen bonds, enhancing its stability and effectiveness .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

4-Hydroxy-TEMPO: A derivative with similar properties but different reactivity.

TEMPOL: Known for its antioxidant properties and used in medical research.

Uniqueness

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is unique due to its enhanced stability and specific reactivity profile, making it particularly useful in applications requiring high stability and precise control over oxidative processes .

Activité Biologique

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl, commonly referred to as TEMPOL-d17, is a stable nitroxide radical derivative of 2,2,6,6-tetramethylpiperidine. This compound has garnered significant interest in various fields due to its unique biological activities and applications in research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9D17HNO2

- Molecular Weight : 189.35 g/mol

- CAS Number : 100326-46-3

- Antioxidant Properties : TEMPOL-d17 functions as a superoxide dismutase (SOD) mimic, effectively scavenging reactive oxygen species (ROS) and hydroxyl radicals (•OH). This property is particularly beneficial in preventing oxidative stress-related cellular damage .

- Catalase Activity : The compound exhibits catalase-like activity, which helps mitigate the formation of hydrogen peroxide (H₂O₂) from hydroxyl radicals, thus protecting cells from oxidative damage .

- Metabolic Effects : Research indicates that TEMPOL-d17 can influence metabolic pathways by modulating the activity of nitric oxide synthase (NOS), which plays a crucial role in vascular function and blood pressure regulation .

Antioxidant Research

TEMPOL-d17 has been extensively studied for its potential in mitigating oxidative stress in various biological systems. For instance:

- Cell Culture Studies : In vitro studies have demonstrated that TEMPOL-d17 can reduce oxidative damage in neuronal cells exposed to high levels of ROS. This suggests its potential therapeutic role in neurodegenerative diseases .

Cardiovascular Health

The compound has shown promise in cardiovascular research:

- Hypertension Models : In animal models of hypertension, TEMPOL-d17 administration resulted in reduced blood pressure and improved endothelial function. This effect is attributed to its ability to enhance nitric oxide availability and reduce oxidative stress .

Case Studies

- Neuroprotection : A study involving TEMPOL-d17 demonstrated its protective effects against oxidative stress-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death rates when treated with TEMPOL-d17 compared to control groups .

- Diabetes Management : In diabetic rat models, TEMPOL-d17 treatment improved insulin sensitivity and reduced markers of oxidative stress. This finding highlights its potential utility in managing diabetes-related complications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antioxidant Activity | Applications |

|---|---|---|---|

| TEMPOL | 172.23 g/mol | Yes | Antioxidant, vascular health |

| 4-Hydroxy-TEMPO | 188.25 g/mol | Yes | Spin labeling, antioxidant |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 172.23 g/mol | Moderate | Organic synthesis |

Safety and Toxicity

While TEMPOL-d17 is generally considered safe for research purposes, it is essential to note its potential hazards:

Propriétés

Numéro CAS |

100326-46-3 |

|---|---|

Formule moléculaire |

C9H19NO2 |

Poids moléculaire |

190.36 g/mol |

Nom IUPAC |

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-ol |

InChI |

InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D |

Clé InChI |

CSGAUKGQUCHWDP-DEMDKEALSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)O)C |

SMILES isomérique |

[2H]C1(C(C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |

SMILES canonique |

CC1(CC(CC(N1O)(C)C)O)C |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is TEMPOL-d17 used in ESR studies instead of regular TEMPOL?

A: TEMPOL-d17, where 17 deuterium atoms replace hydrogen, offers distinct advantages in ESR studies compared to regular TEMPOL. Replacing 14N with 15N and hydrogen with deuterium in the molecule minimizes the influence of magnetic nuclei on the electron spin relaxation rates, allowing for a cleaner and more precise analysis of other relaxation mechanisms. []

Q2: How does the viscosity of the solution affect the ESR spectra of TEMPOL-d17?

A: The rotational correlation time of TEMPOL-d17, which is directly related to the viscosity of the solution, significantly influences its ESR spectra. As viscosity increases, the rotational correlation time increases, leading to broader ESR lines. This effect can be utilized to study microviscosity in various systems, including ionic liquids. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.